![molecular formula C14H10Cl2N2O B2732650 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 632300-37-9](/img/structure/B2732650.png)
2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole
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Description
“2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound with the molecular formula C14H10Cl2N2O . It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole” consists of a benzimidazole core with a 3,4-dichlorophenoxy methyl group attached to it . The average mass of the molecule is 293.148 Da and the monoisotopic mass is 292.017029 Da .
Scientific Research Applications
Degradation of Herbicides
This compound has been used in research to investigate the oxidative degradation of 2, 4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system . The study showed that the combination of ultrasonic waves with the electrochemical process to activation of persulfate showed better efficiency into 2, 4-Dichlorophenoxy acetic acid herbicide degradation .
Controlled Release of Herbicides
Research has been conducted on the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . This study provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
Environmental Risk Assessment
The compound has been used in environmental risk assessment studies. For example, levels of MCPA in T1, T2, T3, and T4 were 10, 100, 500, and 1000 μg/L, respectively .
Synthesis of Controlled-Release Systems
The compound has been used in the synthesis of a controlled-release system by polymerization of vinyl ester of 2, 4-dichlorophenoxy acetic acid (2, 4-D) .
properties
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(7-11(10)16)19-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJHDJVHHEMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole |
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